molecular formula C17H18N2O3S B2963770 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 922079-54-7

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2963770
CAS No.: 922079-54-7
M. Wt: 330.4
InChI Key: CPKDUWOGQNMTTB-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a propanamide group. This compound is of interest due to its potential biological and pharmacological activities, which are attributed to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling and subsequent functionalization. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is unique due to the combination of benzofuran and thiazole rings, which confer distinct biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,3)15(20)19-16-18-12(9-23-16)14-8-10-7-11(21-4)5-6-13(10)22-14/h5-9H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKDUWOGQNMTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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